molecular formula C11H14BrNO3S B3083152 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol CAS No. 1137091-56-5

1-((3-Bromophenyl)sulfonyl)piperidin-4-ol

Cat. No. B3083152
CAS RN: 1137091-56-5
M. Wt: 320.2 g/mol
InChI Key: MHUGRXNQCHZPNI-UHFFFAOYSA-N
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Description

“1-((3-Bromophenyl)sulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H14BrNO3S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of piperidin-4-ol derivatives . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a bromophenyl sulfonyl group . The average mass of the molecule is 318.187 Da and the monoisotopic mass is 316.972107 Da .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques : The compound is utilized in the synthesis of various biologically active derivatives. For instance, in the study by Khalid et al. (2016), a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized, showcasing the chemical versatility of this compound in creating new molecules with potential biological activities (Khalid et al., 2016).

  • Anticancer Properties : Some derivatives of 1-[(3-Bromophenyl)sulfonyl]piperidin-4-ol have been evaluated for their anticancer properties. A study by Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents, highlighting the potential application of this compound in cancer research (Rehman et al., 2018).

  • Antimicrobial Activity : The compound and its derivatives have been shown to possess antimicrobial properties. For example, Vinaya et al. (2009) explored the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens, demonstrating its use in the development of new antimicrobial agents (Vinaya et al., 2009).

Enzyme Inhibition

  • Enzyme Inhibitory Properties : Studies have found that certain derivatives exhibit enzyme inhibitory activities. For instance, a study by Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which showed promising activity against butyrylcholinesterase enzyme, indicating potential pharmaceutical applications (Khalid et al., 2013).

Molecular Docking and Structural Analysis

  • Molecular Docking Studies : The compound's derivatives are used in molecular docking studies to understand their interactions with biological molecules. Khalid et al. (2014) conducted molecular docking to examine binding interactions of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives with human proteins, providing insights into their potential as enzyme inhibitors (Khalid et al., 2014).

Antibacterial Studies

  • Antibacterial Potentials : The compound's derivatives have been synthesized and evaluated for their antibacterial potential. For instance, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, showing moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).

Mechanism of Action

While the specific mechanism of action for “1-((3-Bromophenyl)sulfonyl)piperidin-4-ol” is not mentioned in the retrieved sources, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are used in the design of drugs .

Future Directions

Piperidine derivatives, including “1-((3-Bromophenyl)sulfonyl)piperidin-4-ol”, have potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8,10,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGRXNQCHZPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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